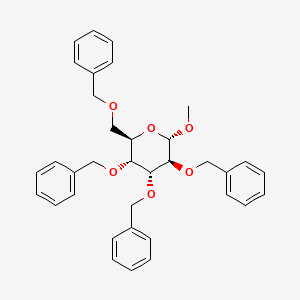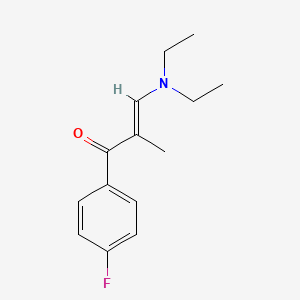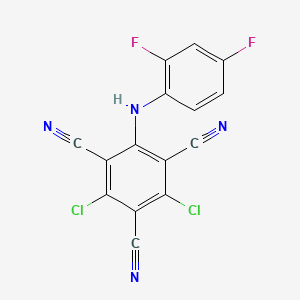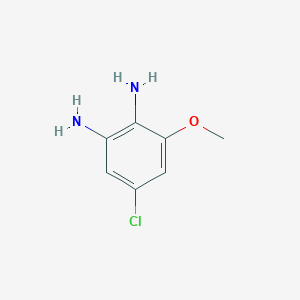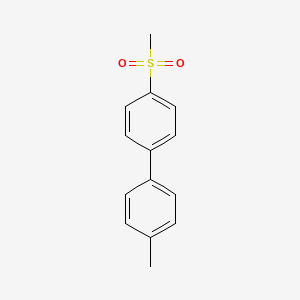
3-(Trifluoromethyl)-2H-indazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-2H-indazol-5-ol is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The trifluoromethyl group (-CF3) is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2H-indazol-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride can yield this compound . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of environmentally benign reagents and conditions is preferred to minimize the environmental impact. For example, the use of CF3SO2Na as a trifluoromethylating agent under metal-free conditions has been reported as an efficient and environmentally friendly method .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)-2H-indazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
3-(Trifluoromethyl)-2H-indazol-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with enhanced properties
作用機序
The mechanism of action of 3-(Trifluoromethyl)-2H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(Trifluoromethyl)-2H-indazol-5-ol include other trifluoromethylated indazoles and related heterocyclic compounds. Examples include:
- 3-(Trifluoromethyl)-2H-indazole
- 5-(Trifluoromethyl)-2H-indazole
- 3-(Trifluoromethyl)-1H-indazole .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H5F3N2O |
|---|---|
分子量 |
202.13 g/mol |
IUPAC名 |
3-(trifluoromethyl)-2H-indazol-5-ol |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h1-3,14H,(H,12,13) |
InChIキー |
XCLLSTIKNORWGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NNC(=C2C=C1O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
